molecular formula C24H28N4O B15191138 N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide CAS No. 425644-23-1

N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide

Cat. No.: B15191138
CAS No.: 425644-23-1
M. Wt: 388.5 g/mol
InChI Key: XJUIZEPFEYRBCJ-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Pyrazole Formation: The pyrazole ring is synthesized separately through a condensation reaction involving hydrazine and an appropriate diketone.

    Coupling Reaction: The benzylated piperidine and the pyrazole are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine or pyrazole rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)acetamide
  • N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)butanamide

Uniqueness

N-(1-benzyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is unique due to its specific combination of the piperidine and pyrazole rings, which may confer distinct pharmacological properties compared to its analogs. The length of the propanamide chain can also influence its biological activity and interaction with molecular targets.

Properties

CAS No.

425644-23-1

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-(1-phenylpyrazol-3-yl)propanamide

InChI

InChI=1S/C24H28N4O/c1-2-24(29)28(23-15-18-27(25-23)21-11-7-4-8-12-21)22-13-16-26(17-14-22)19-20-9-5-3-6-10-20/h3-12,15,18,22H,2,13-14,16-17,19H2,1H3

InChI Key

XJUIZEPFEYRBCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4

Origin of Product

United States

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